molecular formula C7H5ClF5NO B109127 O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride CAS No. 57981-02-9

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B109127
CAS No.: 57981-02-9
M. Wt: 249.56 g/mol
InChI Key: HVMVKNXIMUCYJA-UHFFFAOYSA-N
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Description

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: is a versatile chemical compound widely used in various scientific fields. It is known for its ability to form stable oximes with carbonyl compounds, making it a valuable reagent in analytical chemistry. The compound has the molecular formula C7H4F5NO·HCl and a molecular weight of 249.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is usually obtained as a white crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily undergoes nucleophilic substitution reactions. It reacts with carbonyl compounds to form oximes, which are stable and can be easily analyzed using various chromatographic techniques .

Common Reagents and Conditions:

Major Products: The major products of these reactions are oximes, which are valuable intermediates in organic synthesis and analytical chemistry .

Comparison with Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-tert-Butylhydroxylamine hydrochloride
  • Methoxyamine hydrochloride

Comparison: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly effective in forming stable oximes with a wide range of carbonyl compounds, compared to other hydroxylamine derivatives .

Properties

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206708
Record name Florox reagent
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Molecular Weight

249.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57981-02-9
Record name o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Synthesis routes and methods

Procedure details

N-(Pentafluorobenzyloxy)phthalimide 15.9 g, 46 mmol), n-butylamine (3.7 g, 50 mmol) and absolute ethanol (90 ml) were placed in a dry flask under a nitrogen atmosphere. This reaction mixture was stirred at 60° C. for 1 hour, cooled and adjusted to pH 3 using dry hydrogen chloride gas. The resulting white precipitate was filtered and the crystals washed with ice-cold ethanol/ether (1:1). The filtrate was concentrated to give a second crop of crystals. The combined yield of the hydroxylamine hydrochloride was 11.15 g, 99%, m.p. (sublimed) 150°. Analysis: (Found: C, 33.7; H. 2.2; Cl, 13.9; F, 37.8; N, 5.7, C7H5ClF5NO requires C, 33.7; H, 2.0; Cl, 14.2; F, 38.1; N, 5.6%).
Quantity
15.9 g
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reactant
Reaction Step One
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3.7 g
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reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Customer
Q & A

Q1: What is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily used for in scientific research?

A1: this compound (PFBHA) is widely employed as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Why is derivatization necessary when analyzing carbonyl compounds like aldehydes and ketones?

A2: Many aldehydes and ketones are volatile and polar, making them difficult to analyze directly using gas chromatography. Derivatization with PFBHA converts them into more volatile and thermally stable oxime derivatives, suitable for gas chromatography analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What analytical techniques are commonly used to detect and quantify PFBHA derivatives of carbonyl compounds?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are frequently used for the detection and quantification of PFBHA-derivatized carbonyl compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Can PFBHA be used in conjunction with solid-phase microextraction (SPME) for carbonyl analysis?

A4: Yes, PFBHA can be combined with SPME for on-fiber derivatization and subsequent analysis of carbonyl compounds, offering a sensitive and solvent-free approach. [, , , , , , , , , , , , , , , , , ]

Q5: What types of samples have been analyzed for carbonyl content using PFBHA derivatization?

A5: PFBHA derivatization has been used to analyze carbonyl compounds in diverse samples, including air, water, beverages, food, tobacco, biological samples, and environmental matrices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: How does PFBHA react with carbonyl compounds?

A6: PFBHA reacts with aldehydes and ketones through a condensation reaction to form stable oxime derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: Are there any limitations to the reaction of PFBHA with certain carbonyl compounds?

A7: Yes, steric hindrance can influence the reaction. Ketones with bulky substituents around the carbonyl group may exhibit lower reaction yields with PFBHA. [, , , , , , , , , , ]

Q8: What is the significance of the pentafluorobenzyl group in PFBHA?

A8: The pentafluorobenzyl group enhances the volatility and thermal stability of the formed oxime derivatives, making them suitable for GC analysis. It also increases the sensitivity of detection, particularly with ECD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

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